molecular formula C34H32N2O6S B15036077 3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15036077
M. Wt: 596.7 g/mol
InChI Key: FHAAAGBQBBZVLT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes methoxyphenyl, thiophenyl, and trimethoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the thiophen-2-yl group: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Incorporation of the trimethoxyphenylcarbonyl group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds.

Properties

Molecular Formula

C34H32N2O6S

Molecular Weight

596.7 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-thiophen-2-yl-5-(3,4,5-trimethoxybenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H32N2O6S/c1-39-23-13-11-20(12-14-23)21-16-25-31(27(37)17-21)32(30-10-7-15-43-30)36(26-9-6-5-8-24(26)35-25)34(38)22-18-28(40-2)33(42-4)29(19-22)41-3/h5-15,18-19,21,32,35H,16-17H2,1-4H3

InChI Key

FHAAAGBQBBZVLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC=CS6)C(=O)C2

Origin of Product

United States

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